N-((1-cyclopentylpiperidin-4-yl)methyl)-3,4-difluorobenzamide
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Overview
Description
N-((1-cyclopentylpiperidin-4-yl)methyl)-3,4-difluorobenzamide is a synthetic organic compound characterized by its unique chemical structure, which includes a piperidine ring substituted with a cyclopentyl group and a difluorobenzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Scientific Research Applications
N-((1-cyclopentylpiperidin-4-yl)methyl)-3,4-difluorobenzamide has several applications in scientific research:
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Chemistry: : It is used as a building block in the synthesis of more complex organic molecules and as a reference compound in analytical chemistry.
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Biology: : The compound is studied for its potential interactions with biological targets, such as enzymes or receptors, which could lead to the development of new biochemical assays.
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Medicine: : Research into its pharmacological properties may reveal potential therapeutic applications, such as acting as a ligand for specific receptors or enzymes involved in disease pathways.
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Industry: : It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-cyclopentylpiperidin-4-yl)methyl)-3,4-difluorobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
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Formation of the Piperidine Intermediate: : The synthesis begins with the preparation of 1-cyclopentylpiperidine. This can be achieved through the hydrogenation of 1-cyclopentylpyridine using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.
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N-Alkylation: : The next step involves the N-alkylation of the piperidine intermediate with a suitable alkylating agent, such as benzyl chloride, in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
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Amide Formation: : The final step is the coupling of the N-alkylated piperidine with 3,4-difluorobenzoyl chloride to form the desired benzamide. This reaction is typically carried out in the presence of a base such as triethylamine (TEA) or pyridine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors for better control over reaction conditions, as well as the development of more efficient catalysts and solvents to minimize waste and enhance the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-((1-cyclopentylpiperidin-4-yl)methyl)-3,4-difluorobenzamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding N-oxide derivatives.
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Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.
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Substitution: : The difluorobenzamide moiety can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as DMF or DMSO.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction could produce secondary amines or alcohols, and substitution reactions would result in various substituted benzamides.
Comparison with Similar Compounds
Similar Compounds
- N-((1-cyclohexylpiperidin-4-yl)methyl)-3,4-difluorobenzamide
- N-((1-cyclopropylpiperidin-4-yl)methyl)-3,4-difluorobenzamide
- N-((1-cyclobutylpiperidin-4-yl)methyl)-3,4-difluorobenzamide
Uniqueness
N-((1-cyclopentylpiperidin-4-yl)methyl)-3,4-difluorobenzamide is unique due to its specific cyclopentyl substitution, which may confer distinct steric and electronic properties compared to its cyclohexyl, cyclopropyl, or cyclobutyl analogs. These differences can affect the compound’s binding affinity, selectivity, and overall biological activity, making it a valuable subject of study in medicinal chemistry and drug development.
Properties
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-3,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24F2N2O/c19-16-6-5-14(11-17(16)20)18(23)21-12-13-7-9-22(10-8-13)15-3-1-2-4-15/h5-6,11,13,15H,1-4,7-10,12H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGCEDIXNLKGCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)CNC(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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